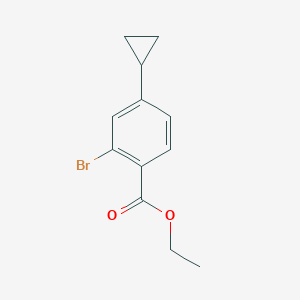
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is a derivative of tyrosine, a naturally occurring amino acid. This compound is notable for its photocaged properties, meaning it can be activated by light, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the protection of the hydroxyl group of tyrosine with a 2-nitrobenzyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of tyrosine reacts with 2-nitrobenzyl bromide in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Photocleavage: The nitrobenzyl group can be cleaved upon exposure to UV light, releasing the active tyrosine derivative.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrobenzyl group.
Common Reagents and Conditions
Photocleavage: UV light (365 nm) is commonly used to cleave the nitrobenzyl group.
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are used.
Major Products Formed
Photocleavage: The major product is the free tyrosine derivative after the nitrobenzyl group is removed.
Nucleophilic Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the photocleavage of the nitrobenzyl group upon exposure to UV light. This cleavage releases the active tyrosine derivative, which can then participate in various biochemical processes . The molecular targets and pathways involved depend on the specific application and the proteins or molecules with which the compound interacts .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(2-Nitrobenzyl)-L-tyrosine hydrochloride
- (2R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid
Uniqueness
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is unique due to its specific photocaged properties, which allow for precise control over its activation and subsequent biochemical interactions. This makes it particularly valuable in applications requiring high spatial and temporal resolution .
Propriétés
Formule moléculaire |
C16H17ClN2O5 |
|---|---|
Poids moléculaire |
352.77 g/mol |
Nom IUPAC |
2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H |
Clé InChI |
DRUCEARMIBXBOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
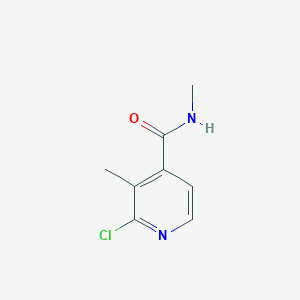


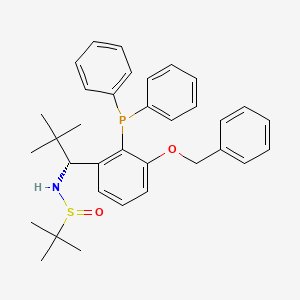
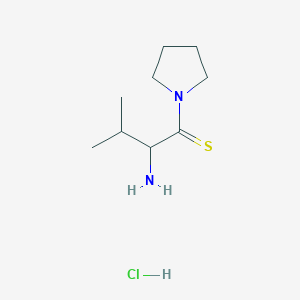

![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
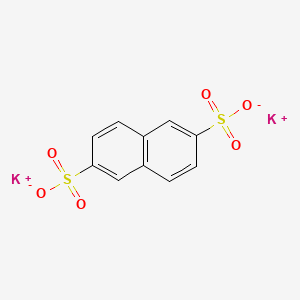
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
